1-BENZYL-3-NITRO-N~5~-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOLE-5-CARBOXAMIDE
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Overview
Description
1-BENZYL-3-NITRO-N~5~-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound with a molecular formula of C19H15F3N4O3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-BENZYL-3-NITRO-N~5~-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. . The final step involves the formation of the pyrazole ring and the carboxamide group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-BENZYL-3-NITRO-N~5~-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The benzyl and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Coupling Reactions: The compound can undergo Suzuki–Miyaura coupling reactions, which are widely used in organic synthesis.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents such as hydrogen or hydrazine for reduction reactions, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-BENZYL-3-NITRO-N~5~-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and receptor binding.
Medicine: Its potential pharmacological properties are being explored for the development of new drugs.
Mechanism of Action
The mechanism of action of 1-BENZYL-3-NITRO-N~5~-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitro group can participate in redox reactions, potentially affecting cellular processes. The pyrazole ring may interact with enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-3-trifluoromethyl-2-azetidinone: This compound shares the trifluoromethyl and benzyl groups but has a different core structure.
4-Nitro-N-(5-(3-(trifluoromethyl)benzyl)-1,3-thiazol-2-yl)benzamide: This compound also contains a trifluoromethyl group and a nitro group but differs in the arrangement of the functional groups.
Uniqueness
1-BENZYL-3-NITRO-N~5~-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its combination of functional groups and the presence of the pyrazole ring
Properties
Molecular Formula |
C19H15F3N4O3 |
---|---|
Molecular Weight |
404.3g/mol |
IUPAC Name |
2-benzyl-5-nitro-N-[[3-(trifluoromethyl)phenyl]methyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H15F3N4O3/c20-19(21,22)15-8-4-7-14(9-15)11-23-18(27)16-10-17(26(28)29)24-25(16)12-13-5-2-1-3-6-13/h1-10H,11-12H2,(H,23,27) |
InChI Key |
ZGVHXJDCRWBYGT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C(=CC(=N2)[N+](=O)[O-])C(=O)NCC3=CC(=CC=C3)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CC(=N2)[N+](=O)[O-])C(=O)NCC3=CC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
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